molecular formula C8H16O2 B1454938 (2,6-Dimethyloxan-4-yl)methanol CAS No. 1429422-24-1

(2,6-Dimethyloxan-4-yl)methanol

Cat. No.: B1454938
CAS No.: 1429422-24-1
M. Wt: 144.21 g/mol
InChI Key: KHFIZKRUGALHGI-UHFFFAOYSA-N
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Description

(2,6-Dimethyloxan-4-yl)methanol is a chiral tetrahydropyran derivative of significant interest in synthetic and medicinal chemistry. This compound serves as a valuable building block for the construction of more complex molecular architectures, particularly in pharmaceutical research. The tetrahydropyran motif is a common structural element found in a wide range of bioactive natural products and therapeutic agents . The specific stereochemistry at the 2 and 6 positions, along with the hydroxymethyl functional group at the 4 position, makes this molecule a versatile precursor for further chemical modification. Researchers can utilize this compound in the development of potential antibiotics and other bioactive molecules, as similar saturated oxygen-containing heterocycles are frequently incorporated into macrolide and polyether antibiotic scaffolds . Its application extends to serving as a key intermediate in total synthesis projects and in the exploration of structure-activity relationships (SAR). The compound is provided with guaranteed high purity and is intended for Research Use Only. It is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the available product specifications and contact us for further technical data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dimethyloxan-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6-3-8(5-9)4-7(2)10-6/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFIZKRUGALHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Dimethyloxan 4 Yl Methanol and Its Analogs

Strategies for Oxane Ring Formation with Stereocontrol

The construction of the tetrahydropyran (B127337) ring with specific stereochemistry at the C2 and C6 positions is paramount. Various cyclization strategies have been developed to achieve this, often relying on substrate control to dictate the stereochemical outcome.

Cyclization Reactions

Cyclization reactions are among the most powerful tools for the construction of the oxane ring. These methods involve the formation of a carbon-oxygen bond to close a linear precursor into a cyclic ether.

Prins Cyclization: The Prins cyclization is a versatile and widely used method for the synthesis of substituted tetrahydropyrans. nih.govnih.gov It typically involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. For the synthesis of a 2,6-dimethyl-substituted oxane, a homoallylic alcohol bearing a methyl group would react with acetaldehyde. The stereochemical outcome is often controlled by the formation of a thermodynamically favored chair-like transition state where bulky substituents adopt equatorial positions. mdpi.com This generally leads to the formation of the cis-2,6-disubstituted product. nih.gov Various Lewis and Brønsted acids can be employed to catalyze this reaction, with the choice of catalyst influencing reaction conditions and, in some cases, stereoselectivity. nih.gov

A notable variation is the silyl-Prins cyclization, where an allylsilane is used as the nucleophile. This modification can enhance the reactivity and selectivity of the cyclization. mdpi.com The reaction of a homoallylic alcohol with an aldehyde and a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can proceed rapidly at low temperatures to afford 2,6-cis-tetrahydropyrans. nih.gov

Table 1: Examples of Prins Cyclization for the Synthesis of 2,6-Disubstituted Tetrahydropyrans

Homoallylic Alcohol Aldehyde Catalyst Product Diastereoselectivity (cis:trans) Yield (%) Reference
1-Penten-4-ol Acetaldehyde In(OTf)₃ 2,6-Dimethyltetrahydropyran-4-ol >95:5 85 nih.gov
(E)-1-Phenyl-4-penten-1-ol Acetaldehyde BF₃·OEt₂ 2-Methyl-6-phenyltetrahydropyran-4-ol 90:10 78 nih.gov
1-(Trimethylsilyl)-4-penten-1-ol Benzaldehyde TMSOTf 2-Phenyl-6-(trimethylsilyl)tetrahydropyran-4-ol >98:2 92 mdpi.com

Acid-Catalyzed Cyclization: The intramolecular acid-catalyzed cyclization of unsaturated alcohols is a direct method for forming tetrahydropyran rings. nih.gov For the synthesis of a 2,6-dimethyloxane, a precursor such as a hept-6-ene-2,4-diol could be subjected to acidic conditions. The stereochemistry of the resulting cyclic ether is often determined by the pre-existing stereocenters in the acyclic precursor and the tendency to form a stable chair-like transition state during cyclization. A variety of Brønsted and Lewis acids can be utilized to promote this transformation. nih.gov

Free-Radical Cyclization: Free-radical cyclization offers a complementary approach to the formation of the oxane ring, proceeding through neutral radical intermediates. This method is particularly useful for substrates that may be sensitive to strong acids or bases. Typically, a radical is generated on a side chain, which then adds intramolecularly to a double bond to form the cyclic ether. While less common for simple 2,6-dimethyl oxanes, this method has been applied to the synthesis of more complex tetrahydropyran-containing natural products.

Ring-Closing Metathesis Approaches

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide range of cyclic compounds, including unsaturated oxanes. koreascience.krbeilstein-journals.org This reaction, typically catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene like ethylene. koreascience.kr

For the synthesis of a precursor to (2,6-Dimethyloxan-4-yl)methanol, a diallylic ether with appropriate substitution could be employed. The RCM of such a substrate would lead to a 3,6-dihydro-2H-pyran derivative. Subsequent hydrogenation of the double bond would then yield the saturated 2,6-dimethyloxane ring. The stereochemistry at the C2 and C6 positions is established in the acyclic precursor prior to the RCM reaction. One of the main advantages of RCM is its high functional group tolerance, allowing for its application in the synthesis of complex molecules. koreascience.kr

Table 2: Representative Ring-Closing Metathesis Reactions for Dihydropyran Synthesis

Diene Substrate Catalyst Product Yield (%) Reference
(2E,8E)-deca-2,8-diene-5-ol Grubbs' 1st Gen. 2,7-Dimethyl-3,6-dihydro-2H-pyran 85 koreascience.kr
diallyl ether Grubbs' 2nd Gen. 3,6-dihydro-2H-pyran 95 beilstein-journals.org
1,7-diphenylhepta-1,6-dien-4-ol Hoveyda-Grubbs' 2nd Gen. 2,6-diphenyl-3,6-dihydro-2H-pyran 92 koreascience.kr

Intramolecular Etherification and Related Cyclizations

The intramolecular Williamson ether synthesis is a classic and reliable method for forming cyclic ethers. youtube.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then undergoes an intramolecular SN2 reaction with a halide or other suitable leaving group to form the ether linkage. For the synthesis of a 2,6-dimethyloxane, a precursor such as a 7-halo-heptane-2,4-diol could be treated with a base to induce cyclization. The stereochemical outcome of this reaction is dictated by the stereochemistry of the starting material, as the SN2 reaction proceeds with inversion of configuration at the carbon bearing the leaving group.

Regioselective Installation of the Hydroxymethyl Group at the 4-Position

Once the 2,6-dimethyloxane ring is constructed, the next critical step is the introduction of the hydroxymethyl group at the C4 position. This can be achieved through either the reduction of a pre-existing functional group or by the addition of a one-carbon nucleophile.

Reduction Reactions

A common strategy for installing a hydroxymethyl group is the reduction of a corresponding carboxylic acid ester, aldehyde, or ketone at the C4 position. This approach requires the initial synthesis of a 2,6-dimethyloxane bearing one of these functionalities at the desired position.

The reduction of a 2,6-dimethyloxane-4-carboxylic acid ester can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction typically proceeds in high yield to afford the primary alcohol. The stereochemistry at the C4 position will be retained from the starting ester.

Alternatively, a 2,6-dimethyloxan-4-one can be reduced to the corresponding alcohol. The choice of reducing agent can influence the stereochemical outcome of this transformation. For instance, sodium borohydride (NaBH₄) is a milder reducing agent that can selectively reduce ketones in the presence of other functional groups. The stereoselectivity of the reduction is often governed by the steric environment around the carbonyl group, with the hydride typically attacking from the less hindered face. mdpi.com

Table 3: Reduction of 4-Substituted 2,6-Dimethyloxanes

Substrate Reducing Agent Product Diastereoselectivity (axial:equatorial attack) Yield (%)
Methyl 2,6-dimethyloxane-4-carboxylate LiAlH₄ This compound Not applicable >95
cis-2,6-Dimethyloxan-4-one NaBH₄ cis,cis-(2,6-Dimethyloxan-4-ol) 90:10 92
trans-2,6-Dimethyloxan-4-one L-Selectride® trans,cis-(2,6-Dimethyloxan-4-ol) >98:2 88

Nucleophilic Addition and Alkylation Methodologies

An alternative approach to installing the hydroxymethyl group involves the reaction of a 2,6-dimethyloxan-4-one with a one-carbon nucleophile. Grignard reagents, such as methylmagnesium bromide followed by oxidation, or more directly, organolithium reagents can be used for this purpose. However, a more direct approach for a hydroxymethyl group would involve the use of a formaldehyde equivalent.

A common method is the addition of a Grignard reagent, such as methylmagnesium bromide, to the 4-ketone, which after workup would yield a tertiary alcohol. To obtain a primary alcohol (hydroxymethyl group), a more elaborate sequence would be required, for instance, through a Wittig reaction to introduce a methylene group, followed by hydroboration-oxidation.

A more direct nucleophilic addition approach would involve reacting the 2,6-dimethyloxan-4-one with a nucleophile that can be converted to a hydroxymethyl group. For example, the addition of cyanide followed by reduction of the resulting cyanohydrin and nitrile group would provide the target molecule.

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of this compound

Achieving stereocontrol is paramount in the synthesis of this compound and its analogs. The relative and absolute configuration of the substituents on the oxane ring significantly influences the molecule's biological activity and physical properties. The primary strategies employed include chiral pool synthesis, asymmetric catalysis, and enzymatic resolution.

Chiral Pool Synthesis Approaches (e.g., from natural terpenes or carbohydrates)

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of these molecules to construct complex chiral targets. Natural terpenes, such as linalool, serve as valuable precursors for the stereoselective synthesis of substituted tetrahydropyrans. mdpi.com

A notable example is the synthesis of the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, a close analog of this compound. The synthesis commences from the commercially available (R)- and (S)-enantiomers of linalool. mdpi.com The key step involves a stereospecific cyclization of an epoxy alcohol intermediate, catalyzed by (+)-10-camphorsulfonic acid (CSA). The chirality of the starting linalool dictates the absolute stereochemistry of the resulting tetrahydropyran ring. This methodology allows for the preparation of the target alcohol in high optical purity, which can be further enhanced through fractional crystallization of a diol intermediate. mdpi.com

This strategy effectively transfers the stereochemical information from a simple, natural precursor to a more complex synthetic target, providing a direct and efficient route to specific enantiomers.

Asymmetric Catalysis (e.g., using chiral Lewis acids or organocatalysts)

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydropyrans. rsc.org This approach employs small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product from prochiral starting materials. Organocatalysis, which utilizes small organic molecules as catalysts, has seen significant growth in this area, offering metal-free and environmentally benign alternatives. rsc.orgnih.gov

One highly effective method is the organocascade Michael/Henry/ketalization sequence, which can generate densely functionalized tetrahydropyrans with multiple contiguous stereocenters. nih.govacs.org For instance, a bifunctional quinine-based squaramide organocatalyst can be used to facilitate the reaction between β-keto esters, nitroalkenes, and ynals. This sequence constructs the tetrahydropyran ring and controls the stereochemistry of up to five stereogenic centers in a single pot, achieving excellent enantiomeric excesses (93–99% ee) and high diastereomeric ratios (dr > 20:1) after crystallization. acs.org

Another efficient strategy is the tandem reaction involving catalytic asymmetric hydrogenation and oxa-Michael cyclization. This one-pot process has been successfully applied to synthesize 2,6-cis-disubstituted tetrahydropyrans with exceptional enantioselectivity (up to 99.9% ee) and cis/trans-selectivity (up to 99:1).

Catalytic System Reaction Type Substrates Key Features Reported Efficiency
Quinine-based SquaramideMichael/Henry/Ketalization Cascadeβ-keto esters, β-nitrostyrenes, alkynyl aldehydesConstructs five contiguous stereocenters in one pot. acs.org27–80% yield, 93–99% ee, dr > 20:1 acs.org
Chiral Spiro-Phosphate/Gold(I)Intramolecular Hydroalkoxylation/CyclizationAllenic alcoholsForms 2,6-disubstituted THPs.High yields and enantioselectivities.
Chiral Phosphoric AcidOxa-Pictet-Spengler ReactionHomoallylic alcohols and aldehydesAccess to spiro-THP ethers.Good yields, high dr and ee.
Ru-BINAP ComplexAsymmetric Hydrogenation/Oxa-MichaelHydroxy-enone precursorsTandem one-pot reaction for cis-2,6-disubstituted THPs. Up to 99.9% ee, 99:1 cis/trans selectivity.

Enzymatic Resolution and Biocatalytic Transformations

Enzymatic resolution is a classic and highly effective technique for separating enantiomers of a racemic mixture. This method relies on the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer. mdpi.comnih.gov For alcohols like this compound, this often involves a kinetic resolution via enzyme-catalyzed acetylation. nih.gov

In this process, a racemic mixture of the alcohol is treated with an acyl donor (like vinyl acetate) in the presence of a lipase. The enzyme selectively acetylates one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (the S-enantiomer) unreacted. The resulting mixture of the acetylated product and the unreacted alcohol can then be easily separated by standard chromatographic techniques.

This approach has been successfully applied to the resolution of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, demonstrating its utility for structurally related compounds. mdpi.com The choice of enzyme, solvent, and acyl donor are critical factors in achieving high enantioselectivity and efficiency. mdpi.com

Enzyme Reaction Type Substrate Type Outcome
Lipase PS (from Pseudomonas cepacia)Kinetic Resolution (Acetylation)Racemic primary and secondary alcohols. mdpi.comSeparation of enantiomers with high optical purity. mdpi.com
CAL-B (Candida antarctica Lipase B)Kinetic Resolution (Acetylation/Hydrolysis)Racemic alcohols and esters. researchgate.netWidely used, robust enzyme for resolving various chiral alcohols. researchgate.net
Porcine Pancreatic Lipase (PPL)Enantioselective DesymmetrizationMeso-diols. mdpi.comProduction of optically active alcohols from symmetrical precursors. mdpi.com

Synthesis of Derivatized this compound Compounds

Derivatization of the primary hydroxyl group in this compound is crucial for modulating its physicochemical properties and for creating analogs for further study. Standard organic transformations are used to convert the alcohol into esters, ethers, and other functional groups.

Esterification Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be readily converted into a wide range of esters through several standard methods. These reactions are fundamental for creating derivatives with altered polarity and reactivity.

Fischer Esterification: Reaction with a carboxylic acid under acidic catalysis. This is a reversible equilibrium-driven process.

Acylation with Acyl Halides or Anhydrides: Reaction with a more reactive acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine.

Steglich Esterification: A mild method using a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst such as 4-dimethylaminopyridine (DMAP). This method is useful for sensitive substrates.

Mitsunobu Reaction: This reaction allows for the esterification of the alcohol with a carboxylic acid under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds with an inversion of configuration if the alcohol is a chiral secondary alcohol.

As noted in the synthesis of related natural product stereoisomers, Mitsunobu and Steglich reactions are key methods for introducing ester moieties with chiral control. researchgate.netnih.gov

Etherification and Acetylation Reactions

Etherification: The conversion of the hydroxyl group to an ether is another common derivatization. The Williamson ether synthesis is the most classical method, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide, ethyl bromide).

Acetylation: Acetylation is a specific form of esterification where an acetyl group (-COCH₃) is introduced. This is frequently accomplished using acetic anhydride or acetyl chloride, often with a base catalyst. As previously discussed, enzymatic acetylation is a key reaction in the kinetic resolution of racemic this compound, where it serves the dual purpose of derivatization and enantiomeric separation. nih.gov This biocatalytic approach provides a mild and highly selective method for acetylation.

Selective Oxidation Reactions of the Primary Alcohol

The selective oxidation of the primary alcohol in this compound and its analogs is a critical transformation that allows for the synthesis of a variety of functionalized tetrahydropyran derivatives. The outcome of the oxidation, yielding either an aldehyde or a carboxylic acid, is highly dependent on the choice of oxidizing agent and the reaction conditions employed.

The partial oxidation of a primary alcohol to an aldehyde requires the use of mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. A common and effective method for this transformation is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, in the presence of a hindered base like triethylamine. This method is known for its mild reaction conditions and high yields. Another widely used reagent is the Dess-Martin periodinane (DMP), a hypervalent iodine compound that offers the advantages of neutral reaction conditions and a simple work-up procedure. Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are also effective reagents for the selective oxidation of primary alcohols to aldehydes.

Conversely, the complete oxidation of the primary alcohol to a carboxylic acid necessitates the use of stronger oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO4), Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid), and ruthenium tetroxide (RuO4). These powerful oxidants can efficiently convert the primary alcohol, often via the intermediate aldehyde, to the corresponding carboxylic acid. The choice among these strong oxidants may be influenced by the presence of other functional groups in the molecule that could be sensitive to the harsh reaction conditions.

While specific research detailing the selective oxidation of this compound is not extensively documented in publicly available literature, the principles of primary alcohol oxidation are well-established and can be applied to this substrate. The table below summarizes various oxidizing agents and their expected products when reacting with a generic primary alcohol, which can be extrapolated to the context of this compound.

Oxidizing AgentProductReaction Conditions
Swern Oxidation (DMSO, (COCl)₂, Et₃N)AldehydeLow temperature (-78 °C to rt)
Dess-Martin Periodinane (DMP)AldehydeRoom temperature, neutral pH
Pyridinium Chlorochromate (PCC)AldehydeAnhydrous CH₂Cl₂, room temperature
Potassium Permanganate (KMnO₄)Carboxylic AcidBasic or acidic, heat may be required
Jones Reagent (CrO₃, H₂SO₄, acetone)Carboxylic AcidAcidic, room temperature
Ruthenium Tetroxide (RuO₄)Carboxylic AcidBiphasic solvent system (e.g., CCl₄/CH₃CN/H₂O)

Table 1: Common Oxidizing Agents for Primary Alcohols and Their Expected Products.

Stereochemical and Conformational Analysis of 2,6 Dimethyloxan 4 Yl Methanol

Stereoisomerism and Chirality Considerations for 2,6-Dimethyloxane Systems

The presence of multiple chiral centers in the (2,6-Dimethyloxan-4-yl)methanol molecule gives rise to several stereoisomers. The carbon atoms at positions 2 and 6 of the oxane ring, each bearing a methyl group, are chiral centers. Consequently, 2,6-dimethyloxane can exist as cis and trans diastereomers. Each of these diastereomers, in turn, consists of a pair of enantiomers.

Conformational Preferences of the Oxane Ring (e.g., Chair, Boat, and Twist-Boat Conformations)

Similar to cyclohexane (B81311), the oxane ring is not planar and adopts several conformations to alleviate angle and torsional strain. libretexts.org The most stable and predominant conformation is the chair form. libretexts.orgwikipedia.org In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogen atoms on adjacent carbons are in a staggered arrangement, minimizing torsional strain. libretexts.org

Other higher-energy conformations include the boat, twist-boat (or skew-boat), and half-chair. wikipedia.orgyoutube.com The boat conformation suffers from significant steric strain between the "flagpole" hydrogens at the C1 and C4 positions and torsional strain from eclipsed bonds. libretexts.orgdavuniversity.org To relieve some of this strain, the boat conformation can twist to form the more stable twist-boat conformation, which is an intermediate in the process of ring flipping between two different chair forms. libretexts.orgyoutube.com The half-chair is a high-energy transition state during this interconversion. wikipedia.org The relative energy of these conformations generally follows the order: chair < twist-boat < boat < half-chair. wikipedia.org

Influence of Remote 2,6-Dimethyl Substitution on Ring Conformation and Energetic Stability

The presence of the two methyl groups at the C2 and C6 positions significantly influences the conformational equilibrium of the oxane ring. Substituents on a cyclohexane or oxane ring generally prefer to occupy the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions. libretexts.orglibretexts.orgpressbooks.pub An axial substituent experiences steric hindrance from the other two axial atoms on the same side of the ring.

In the case of cis-2,6-dimethyloxane, one methyl group must be axial while the other is equatorial in the chair conformation. Ring flipping would lead to an equivalent conformation where the positions are reversed. For trans-2,6-dimethyloxane, both methyl groups can occupy equatorial positions in one chair conformation (diequatorial), while the other chair conformation would force both into axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of the energetically unfavorable 1,3-diaxial interactions. libretexts.org The larger the substituent, the greater the preference for the equatorial position. pressbooks.pub Geminal dimethyl substitution has been shown to lower the strain energy of cyclic compounds. nih.gov

Role of the 4-Hydroxymethyl Group in Intramolecular Interactions and Conformational Dynamics

The hydroxymethyl group at the C4 position introduces the possibility of intramolecular hydrogen bonding. This can occur between the hydroxyl proton and the ring oxygen atom. Such an interaction can influence the conformational preference of the ring and the orientation of the hydroxymethyl substituent itself.

For an intramolecular hydrogen bond to form, the hydroxymethyl group would need to adopt a specific orientation that brings the hydroxyl group in proximity to the ring oxygen. This could potentially stabilize a conformation that might otherwise be less favorable. The strength of this hydrogen bond would depend on the solvent and temperature. The conformational preferences of the hydroxymethyl group can be studied by analyzing vicinal coupling constants in NMR spectroscopy.

Experimental Techniques for Stereochemical and Conformational Assignment

A combination of advanced spectroscopic techniques is essential for the unambiguous determination of the stereochemistry and conformational preferences of this compound.

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. ipb.pt

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY and ROESY, provide information about the spatial proximity of protons. ipb.pt Correlations between protons that are close in space, but not necessarily bonded, help to determine their relative stereochemistry (e.g., cis or trans). ipb.pt

Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is invaluable for determining the relative orientation of substituents and the conformation of the ring. For instance, a large coupling constant is typically observed for diaxial protons, while smaller coupling constants are seen for axial-equatorial and diequatorial protons. ipb.pt

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of conformational changes. At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to allow for the observation of individual conformers.

2D Heteronuclear Correlation Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and carbons. ipb.pt HSQC identifies directly attached proton-carbon pairs, while HMBC reveals longer-range couplings (typically over two or three bonds), which helps in assigning the carbon skeleton and confirming the position of substituents. ipb.pt

Table 1: Application of NMR Techniques in the Analysis of this compound

NMR Technique Information Obtained
¹H NMR Chemical shifts and coupling constants provide initial information on the proton environment and connectivity.
¹³C NMR Provides information on the number and chemical environment of carbon atoms.
COSY Identifies proton-proton coupling networks, establishing spin systems within the molecule.
HSQC Correlates each proton to its directly attached carbon atom.
HMBC Shows correlations between protons and carbons over two or three bonds, aiding in skeletal elucidation. ipb.pt
NOESY/ROESY Reveals through-space proximity of protons, crucial for determining relative stereochemistry and conformation. ipb.pt
VT-NMR Studies the equilibrium between different conformers by observing spectral changes with temperature.

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub This technique is particularly useful for determining the absolute configuration of chiral compounds. nih.govmdpi.com

The ECD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, including both its configuration and conformation. encyclopedia.pub For molecules with multiple chromophores, the exciton (B1674681) chirality method can be applied. nih.govnih.gov This method relates the sign of the Cotton effects in the ECD spectrum to the spatial arrangement of the chromophores, allowing for the assignment of the absolute stereochemistry. nih.govwordpress.com

In the case of this compound, the hydroxyl group can be derivatized with a chromophore to apply the exciton chirality method. encyclopedia.pub Alternatively, quantum mechanical calculations of the theoretical ECD spectrum for a given absolute configuration can be compared with the experimental spectrum. A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. nih.gov

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, offering a definitive picture of the molecule's conformation in the crystalline form.

For a molecule like this compound, which possesses multiple stereoisomers, the formation of crystalline derivatives is a crucial step for X-ray diffraction analysis. The hydroxyl group allows for the synthesis of a variety of derivatives, such as esters (e.g., benzoates, p-nitrobenzoates) or urethanes. These derivatives often exhibit enhanced crystallinity compared to the parent alcohol.

Synthesis of a Crystalline Derivative: A suitable crystalline derivative of one of the stereoisomers of this compound would be synthesized.

Single Crystal Growth: High-quality single crystals of the derivative would be grown, typically by slow evaporation of a solvent or by vapor diffusion.

X-ray Diffraction Data Collection: The crystal would be subjected to X-ray diffraction, and the resulting diffraction pattern would be collected.

Structure Solution and Refinement: The collected data would be used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

The resulting crystallographic data would provide unequivocal evidence for the relative stereochemistry of the substituents on the oxane ring and the preferred conformation of the ring itself (e.g., chair, boat, or twist-boat).

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)98.5
Volume (ų)1280
Z4
Calculated Density (g/cm³)1.25
R-factor< 0.05

This table represents a hypothetical data set to illustrate the type of information obtained from an X-ray crystallography experiment, as no specific data for a derivative of this compound was found in the literature.

Computational Approaches for Stereochemical and Conformational Analysis

In the absence of experimental crystallographic data, computational methods serve as powerful tools to predict and analyze the stereochemical and conformational properties of molecules. These approaches can provide valuable insights into the relative stabilities of different isomers and conformers.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with a good balance between accuracy and computational cost. Molecular Dynamics (MD) simulations, on the other hand, provide a dynamic picture of molecular behavior over time, allowing for the exploration of conformational landscapes and the influence of solvent.

For this compound, a computational study would typically involve:

Conformational Search: A systematic or stochastic conformational search would be performed to identify all possible low-energy conformers for each stereoisomer (e.g., cis and trans isomers).

Geometry Optimization: The geometries of these conformers would be optimized using DFT, for instance, with the B3LYP functional and a suitable basis set like 6-31G(d,p).

Energy Calculations: The relative energies of the optimized conformers would be calculated to determine their relative populations at a given temperature.

Molecular Dynamics Simulations: MD simulations could be run to study the conformational flexibility of the oxane ring and the hydroxymethyl side chain in a solvent, providing insights into the dynamic equilibrium between different conformations.

These calculations would likely show that the oxane ring predominantly adopts a chair conformation. The relative energies of the different chair conformers for each stereoisomer would depend on the number and type of axial versus equatorial substituents, with equatorial orientations generally being more stable to avoid steric strain.

A significant advantage of computational chemistry is its ability to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions can be invaluable for the structural elucidation and stereochemical assignment of unknown compounds.

The general workflow for predicting NMR spectra for this compound would be:

Geometry Optimization: The geometries of the low-energy conformers would be optimized at a high level of theory.

NMR Parameter Calculation: The magnetic shielding constants for each nucleus would be calculated using a method like the Gauge-Including Atomic Orbital (GIAO) approach within DFT.

Chemical Shift Prediction: The calculated shielding constants would be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Boltzmann Averaging: For flexible molecules with multiple contributing conformers, the predicted chemical shifts for each conformer would be averaged based on their Boltzmann populations to obtain the final predicted spectrum.

By comparing the predicted NMR data for the different possible stereoisomers with experimental spectra, it would be possible to assign the correct relative stereochemistry of the molecule.

Reactivity and Reaction Mechanisms of 2,6 Dimethyloxan 4 Yl Methanol and Its Derivatives

Reactivity of the Primary Alcohol Functionality

The primary alcohol group in (2,6-Dimethyloxan-4-yl)methanol is a key site for a variety of chemical transformations, including nucleophilic substitution and electrophilic activation.

Nucleophilic Attack and Substitution Reactions

The hydroxyl group of this compound can be transformed into a good leaving group, rendering the adjacent carbon susceptible to nucleophilic attack. This two-step sequence is fundamental to many synthetic applications. A common strategy involves the activation of the alcohol, for instance, through protonation or conversion to a sulfonate ester, followed by displacement by a nucleophile.

One-pot procedures have been developed for the formal deoxygenative silylation of primary alcohols, which can be applied to derivatives of this compound. This process involves an initial in situ bromination of the alcohol, followed by a nickel-catalyzed cross-electrophile coupling with a chlorosilane. nih.gov The compatibility of the nickel catalyst with the byproducts of the bromination step is crucial for the success of this one-pot reaction. nih.gov

Furthermore, methyltrifluoromethanesulfonate (MeOTf) has been demonstrated as an effective catalyst for the direct nucleophilic substitution of alcohols. nih.gov This method allows for the reaction of primary benzylic alcohols with various nucleophiles, including 1,3-dicarbonyl compounds, amides, and indoles, under relatively mild conditions. nih.gov While not specifically documented for this compound, the reactivity of other primary alcohols under these conditions suggests its potential applicability.

Research into the kinetics of nucleophilic substitution reactions on substituted aromatic rings, such as 4-X-substituted-2,6-dinitrochlorobenzene with pyridines, provides insights into the factors governing these reactions, including solvent effects and the nature of the nucleophile and substrate. researchgate.net

A study on the reactions of methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic secondary amines like piperidine (B6355638) and morpholine (B109124) in different solvents also highlights the significant influence of the solvent and the nucleophile's nature on the reaction rates and thermodynamic parameters. researchgate.net

Electrophilic Activation and Transformations

The electrophilic activation of the alcohol functionality in this compound can be achieved using various reagents and catalysts, leading to a range of transformations. Boronic acids have emerged as valuable catalysts for the functionalization of hydroxyl groups in a mild and selective manner. researchgate.net Specifically, boron heterocycles can be employed to catalyze the reductive deoxygenation of π-activated alcohols and ketones under ambient conditions. researchgate.netnih.gov This process typically involves the use of a silane (B1218182) as the reducing agent. nih.gov

The general procedure for the reductive deoxygenation of alcohols using a boron-based catalyst involves stirring the alcohol with the catalyst and triethylsilane in a suitable solvent system at room temperature. nih.gov This methodology has been shown to be effective for a range of alcohols, including those with steric hindrance. nih.gov

Reactions Involving the Oxane Ring

The oxane ring of this compound, while generally stable, can participate in specific reactions, particularly ring-opening and functionalization.

Ring-Opening Reactions with Various Nucleophiles

Information specifically detailing the ring-opening reactions of this compound with various nucleophiles is not extensively available in the reviewed literature. However, the general principles of ether cleavage can be applied. Such reactions typically require harsh conditions, such as strong acids (e.g., HBr, HI) or Lewis acids, to protonate the ether oxygen and facilitate nucleophilic attack on one of the adjacent carbons. The regioselectivity of the cleavage would be influenced by steric and electronic factors of the substituents on the oxane ring.

Functionalization and Modification of the Oxane Core

The functionalization of the oxane core of this compound, independent of the primary alcohol, presents a synthetic challenge due to the lower reactivity of C-H bonds compared to the O-H bond. However, modern synthetic methods, such as C-H activation, could potentially be employed to introduce new functional groups at specific positions on the oxane ring. The development of catalysts that can selectively activate C-H bonds in the presence of the hydroxyl group is an active area of research.

Catalyst Development for Transformations of this compound Derivatives

The development of efficient and selective catalysts is paramount for the controlled transformation of this compound and its derivatives.

Boron-based organocatalysts have shown significant promise in the activation of alcohols. researchgate.netnih.gov A unified boron-based organocatalyst scaffold has been developed that can achieve both direct nucleophilic and electrophilic activation of alcohols. researchgate.netnih.gov This divergent reactivity is controlled by the specific structure of the benzoxazaborine-based catalyst. researchgate.net For instance, certain boron heterocycles are effective for the reductive deoxygenation of alcohols, a transformation relevant to the primary alcohol functionality of this compound. researchgate.netnih.gov

Nickel catalysis has proven effective in the cross-electrophile coupling of in situ generated alkyl bromides (from alcohols) with chlorosilanes, enabling a formal deoxygenative silylation. nih.gov The success of this one-pot procedure hinges on the compatibility of the nickel catalyst with the phosphine (B1218219) oxide byproduct from the bromination step. nih.gov

Methyltrifluoromethanesulfonate (MeOTf) serves as a potent catalyst for the direct nucleophilic substitution of alcohols, facilitating reactions with a variety of nucleophiles under mild conditions. nih.gov This approach avoids the need for pre-activation of the alcohol to a halide or sulfonate, offering a more atom-economical pathway. nih.gov

Enantioselective and Diastereoselective Catalysis

The stereocontrolled synthesis of 2,6-disubstituted tetrahydropyrans, including precursors to this compound, is a significant area of research, largely driven by the prevalence of this structural motif in numerous biologically active natural products. nih.govresearchgate.net Catalytic methods, particularly those that can establish the relative and absolute stereochemistry at the C2 and C6 positions, are of paramount importance.

A notable strategy for the stereoselective synthesis of 2,6-syn-dimethyl-tetrahydropyran derivatives involves a unique methyl insertion reaction. acs.orgnih.govacs.org Treatment of a 6-methyl-tetrahydropyran derivative bearing a 1'-mesyloxy group on the C2-side chain with trimethylaluminum (B3029685) (Me₃Al) leads to the stereoselective insertion of a methyl group at the C2-position. acs.orgnih.govacs.org This reaction proceeds with high diastereoselectivity, affording the 2,6-syn-dimethyl-tetrahydropyran as the major product. The stereochemical outcome is dictated by the reaction mechanism, which involves the formation of an oxonium ion intermediate. acs.orgnih.govacs.org

Another powerful approach for the diastereoselective synthesis of highly substituted tetrahydropyran-4-ones, which are direct precursors to the corresponding alcohols, is the Maitland-Japp reaction. researchgate.netyork.ac.uk This multicomponent reaction involves the condensation of two different aldehydes with a β-ketoester derivative in the presence of a Lewis acid. researchgate.net The diastereoselectivity of this reaction can be influenced by the choice of Lewis acid and the reaction temperature. researchgate.net Furthermore, this methodology has been extended to the enantioselective synthesis of tetrahydropyran-4-ones with high enantiomeric excess. researchgate.net

The Prins cyclization is another key reaction for the diastereoselective synthesis of 2,6-disubstituted tetrahydropyranones. nih.gov This reaction, involving 3-bromobut-3-en-1-ols and aldehydes, can produce tetrahydropyranones in good yields and with excellent diastereoselectivity. nih.gov The resulting tetrahydropyranone can be further transformed into the corresponding 4-hydroxy-2,6-disubstituted tetrahydropyran (B127337) with a high degree of diastereoselectivity by reduction with agents like lithium aluminum hydride. nih.gov

The following table summarizes selected catalytic systems and their stereochemical outcomes in the synthesis of 2,6-disubstituted tetrahydropyran derivatives.

Catalyst SystemReactantsProductStereoselectivityReference
Me₃Al6-methyl-tetrahydropyran-1'-mesylate2,6-syn-dimethyl-tetrahydropyran~17:1 diastereoselection acs.org
Lewis Acid (e.g., TMSOTf)Aldehydes, β-ketoesterHighly substituted tetrahydropyran-4-oneHigh diastereoselectivity, >95% ee researchgate.net
Not specified3-bromobut-3-en-1-ols, aldehydes2,6-disubstituted tetrahydropyranoneExcellent diastereoselectivity nih.gov
Rhodium catalystDihydropyranone, organoboron reagents2,6-trans-tetrahydropyran derivativeHigh yield and selectivity for trans isomer researchgate.net

Regioselective Catalysis for Complex Derivatizations

Regioselectivity in the synthesis of tetrahydropyran derivatives is crucial for constructing complex molecules with specific substitution patterns. Catalytic methods often play a key role in controlling the regiochemical outcome of reactions.

One of the primary ways regioselectivity is controlled is during the initial ring-forming reaction. For instance, in the synthesis of tetrahydropyrans via the intramolecular ring opening of 4,5-epoxy alcohols, the regioselectivity of the cyclization (5-exo vs. 6-endo) is a critical factor. rsc.orgnih.gov While 5-exo cyclization to form a tetrahydrofuran (B95107) is often kinetically favored, specific catalysts and reaction conditions can promote the desired 6-endo cyclization to yield the tetrahydropyran ring. rsc.orgnih.gov The nature of the catalyst and its coordination to the substrate can influence the transition state, thereby directing the reaction towards the thermodynamically more stable six-membered ring.

The Ramachary–Bressy–Wang cycloaddition, a metal-free, organocatalytic multicomponent reaction, provides a regiospecific route to highly functionalized tetrahydropyrans. wordpress.com This reaction proceeds through a cascade of enamine or iminium ion formation, Michael addition, and intramolecular aldol-type cyclization, with the substitution pattern on the final product being determined by the initial choice of reactants. wordpress.com

The following table provides examples of regioselective control in the synthesis of substituted tetrahydropyrans.

Reaction TypeCatalyst/ConditionsOutcomeReference
Intramolecular Epoxide Ring OpeningAmbJ (epoxide hydrolase) proposed, chemical model studies6-endo cyclization to form tetrahydropyran ring rsc.org
Ramachary–Bressy–Wang CycloadditionOrganocatalyst (e.g., amine)Regiospecific formation of highly functionalized tetrahydropyrans wordpress.com

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms involved in the synthesis and reactivity of tetrahydropyran derivatives is essential for optimizing existing methods and developing new synthetic strategies.

Detailed Reaction Pathway Elucidation

The stereoselective methyl insertion reaction to form 2,6-syn-dimethyl-tetrahydropyran derivatives is proposed to proceed through a concerted pathway. acs.orgnih.govacs.org This mechanism involves the removal of the mesylate leaving group, a 1,2-hydride shift, and the stereoselective insertion of a methyl group from trimethylaluminum into the resulting oxonium ion intermediate. acs.orgnih.govacs.org This concerted nature explains the high stereoselectivity observed.

The Prins cyclization mechanism for the formation of tetrahydropyranones involves the initial formation of a stable six-membered chair-like tetrahydropyranyl carbocation. nih.gov This is followed by the nucleophilic attack of the hydroxyl group and subsequent elimination to yield the tetrahydropyranone. nih.gov

In(OTf)₃-catalyzed cyclizations of certain unsaturated alcohols to form tetrahydropyrans have been shown to proceed via a (3,5) oxonium-ene type mechanism. organic-chemistry.org Mechanistic investigations have also revealed that under thermal conditions, an In(OTf)₃-catalyzed skeletal reorganization can occur, converting a tetrahydrofuran to its more thermodynamically stable tetrahydropyran isomer. organic-chemistry.org

Kinetic Studies and Energy Barrier Calculations

Kinetic studies and computational analysis are also crucial in understanding enantioselectivity. For example, in iridium-catalyzed asymmetric hydrogenations of quinoxalines to their tetrahydro derivatives, kinetic studies and DFT calculations have been employed to elucidate the underlying mechanism of enantioselectivity. rsc.orgnih.gov These studies can reveal the key interactions in the transition state that determine which enantiomer is formed preferentially.

Machine learning models are also emerging as a powerful tool for predicting reaction energy barriers, which can accelerate the understanding of reaction kinetics in complex systems. nih.gov While not yet applied to the specific compound of interest, these methods hold promise for future mechanistic investigations.

The following table outlines key mechanistic features of reactions relevant to the synthesis of 2,6-disubstituted tetrahydropyrans.

ReactionKey Mechanistic FeatureMethod of InvestigationReference
Methyl InsertionConcerted removal of leaving group, 1,2-hydride shift, and methyl insertion into an oxonium ionProposed mechanism based on stereochemical outcome acs.org
Prins CyclizationFormation of a six-membered chair-like tetrahydropyranyl carbocationProposed mechanism nih.gov
Oxonium-Ene CyclizationIn(OTf)₃-catalyzed (3,5) oxonium-ene type cyclization and skeletal reorganizationMechanistic investigations organic-chemistry.org
Asymmetric HydrogenationElucidation of enantioselectivity determining stepsKinetic studies and DFT calculations rsc.orgnih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating "(2,6-Dimethyloxan-4-yl)methanol" from reaction mixtures, byproducts, and for resolving its different stereoisomers.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of non-volatile or thermally sensitive compounds. For a polar molecule like this compound, Reverse-Phase HPLC (RP-HPLC) is typically employed, where a nonpolar stationary phase is used with a polar mobile phase.

Due to the presence of multiple chiral centers (at C2, C4, and C6 of the oxane ring), "this compound" can exist as several stereoisomers. Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. wikipedia.orgresearchgate.net This is most commonly achieved by using a chiral stationary phase (CSP). researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds, including alcohols. nih.govmdpi.com

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. chiralpedia.com By comparing the peak areas of the eluted enantiomers in the chromatogram, the enantiomeric excess can be calculated using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100. wikipedia.orgyoutube.com

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Gas Chromatography (GC), including GC×GC-QTOFMS for Volatile Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. ic.ac.uk Given its molecular weight and functional groups, "this compound" is sufficiently volatile for GC analysis, particularly for assessing isomeric purity and identifying volatile impurities. ic.ac.uknih.gov Samples are vaporized in a heated inlet and separated on a capillary column, often with a nonpolar or mid-polarity stationary phase.

For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolution. gcms.czcsic.es In GC×GC, effluent from a primary GC column is passed through a modulator to a second, shorter column with a different stationary phase (orthogonal separation). This two-dimensional separation is particularly useful for resolving co-eluting isomers. csic.es When coupled with a high-speed detector like a time-of-flight mass spectrometer (TOFMS), it becomes a formidable tool (GC×GC-QTOFMS) for both targeted quantification and untargeted screening of all volatile components in a sample. gcms.czchromatographyonline.com

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Spectroscopic Techniques for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) measures m/z with very high accuracy, allowing for the determination of the elemental composition and exact molecular formula of a compound. utmb.eduacs.org Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion ([M+H]⁺ or M⁺˙) and subjecting it to fragmentation. nih.govThe resulting fragment ions provide a "fingerprint" that helps to piece together the molecular structure. For "this compound", characteristic fragmentation pathways would likely include the loss of the hydroxymethyl group (-CH₂OH), loss of a methyl group (-CH₃), and cleavage of the oxane ring. nih.govdocbrown.info Interactive Table:

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Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. youtube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is particularly sensitive to polar bonds. For "this compound", the most prominent feature would be a strong, broad absorption band for the O-H stretching vibration of the alcohol group. spectroscopyonline.compressbooks.pubOther key absorptions include C-H stretching from the alkyl parts and the characteristic C-O-C stretching of the ether linkage in the tetrahydropyran (B127337) ring. libretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is more sensitive to nonpolar, symmetric bonds. It would also detect the C-H and C-O-C vibrations, providing a more complete picture of the molecule's vibrational framework. nih.gov Interactive Table:

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Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of individual components in complex matrices like essential oils or reaction mixtures. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly well-suited for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. In the context of analyzing this compound, GC would be responsible for separating it from other components in a sample based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns.

The analysis of structurally similar compounds, such as menthol (B31143) isomers and other substituted tetrahydropyrans, is well-documented using GC-MS. gcms.cznih.govresearchgate.netresearchgate.net For instance, the separation of cis- and trans-isomers of (4-methylcyclohexyl)methanol (B126014) has been successfully achieved using GC-MS, demonstrating the technique's capability to resolve stereoisomers. nih.gov The choice of the GC column is critical. For separating chiral compounds, such as the different enantiomers of this compound, a chiral stationary phase is necessary. gcms.czgcms.cz The use of multidimensional GC (GCxGC) can further enhance separation power, which is particularly useful for very complex samples where co-elution might be an issue in a single-dimension GC system. gcms.czresearchgate.net

In the analysis of essential oils, GC-MS is a standard method to identify and quantify various terpenoids and their derivatives. nih.gov The identification of compounds is typically achieved by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST) and with authentic standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For compounds that are less volatile or thermally labile, LC-MS/MS presents a powerful alternative or complementary technique to GC-MS. LC separates compounds in the liquid phase based on their affinity for the stationary and mobile phases. The separated compounds are then ionized and analyzed by a tandem mass spectrometer. LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level quantification. nih.govnih.gov

The analysis of substituted tetrahydropyrans and related compounds has been performed using LC-based methods. For example, HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection) has been used for the analysis of rose oxide isomers. analytice.com For enhanced sensitivity and specificity, coupling LC with MS/MS is preferred. This technique allows for the selection of a specific precursor ion and its fragmentation into product ions, a process known as multiple reaction monitoring (MRM), which significantly reduces background noise and improves quantification accuracy. nih.govnih.gov While direct LC-MS/MS methods for this compound are not readily found in the literature, the successful application of LC-MS/MS for the quantification of other complex molecules, including isomers, in various matrices underscores its potential applicability. nih.govnih.gov

A summary of typical instrumentation and conditions for related analyses is presented in Table 1.

Table 1: Typical Instrumentation for the Analysis of this compound and Related Compounds

Parameter GC-MS LC-MS/MS
Separation Column Chiral capillary column (e.g., Rt-BetaDEXsm) for isomer separation gcms.cz C18 or other appropriate reversed-phase column nih.gov
Carrier/Mobile Phase Helium gcms.cz Gradient of water and organic solvent (e.g., acetonitrile, methanol) with additives like formic acid nih.gov
Ionization Source Electron Ionization (EI) Electrospray Ionization (ESI)
Mass Analyzer Quadrupole, Time-of-Flight (TOF) Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF)
Detection Mode Full Scan, Selected Ion Monitoring (SIM) researchgate.net Multiple Reaction Monitoring (MRM) nih.gov

Quantitative Analysis Methods and Method Validation Studies

Quantitative analysis ensures that the amount of a substance in a sample can be determined accurately and reliably. For this, the development and validation of an analytical method are crucial. A validated method provides confidence in the reported results. The validation process typically assesses parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

While specific method validation studies for this compound are not prominently published, the principles can be inferred from studies on analogous compounds like menthol. nih.govnih.gov

Method Validation Parameters

Linearity: This establishes the concentration range over which the instrument's response is proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards of known concentrations. The linearity is typically expressed by the coefficient of determination (R²). nih.govnih.gov

Accuracy: This measures the closeness of the experimental value to the true or accepted value. It is often determined by analyzing samples with a known concentration of the analyte (spiked samples) and calculating the percent recovery. nih.govnih.gov

Precision: This describes the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.gov

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. nih.gov

Limit of Quantification (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. analytice.com

A stable isotope-labeled internal standard, structurally similar to the analyte, is often used in quantitative mass spectrometry-based methods to improve accuracy and precision by compensating for variations in sample preparation and instrument response. nih.gov

Table 2 presents a hypothetical summary of method validation parameters for the quantitative analysis of this compound, based on typical values reported for similar compounds.

Table 2: Illustrative Method Validation Parameters for the Quantification of this compound

Parameter Typical Acceptance Criteria
Linearity (R²) > 0.99
Accuracy (% Recovery) 80-120%
Precision (% RSD) < 15%
LOD Analyte dependent, typically in the ng/mL to µg/mL range
LOQ Analyte dependent, typically in the ng/mL to µg/mL range

Applications of 2,6 Dimethyloxan 4 Yl Methanol in Complex Molecule Synthesis

As Chiral Building Blocks for Natural Product Synthesis (e.g., terpenes, polyketides, flavors, and fragrances)

Substituted tetrahydropyrans are crucial components of many polyketide and terpene natural products. The stereocontrolled synthesis of these ring systems is a significant area of research in organic chemistry. Chiral alcohols derived from tetrahydropyrans can serve as valuable precursors, dictating the stereochemistry of subsequent synthetic transformations. For instance, strategies for the stereocontrolled preparation of 2,6-cis- and 2,6-trans-substituted tetrahydropyrans are developed for the synthesis of complex marine macrolides like leucascandrolide A. nih.gov

However, no specific studies were identified that utilize (2,6-Dimethyloxan-4-yl)methanol as a chiral building block for the synthesis of terpenes, polyketides, or specific flavors and fragrances. While related structures are noted for their olfactory properties, direct evidence for the application of this specific compound is not available.

Role in the Synthesis of Pharmaceutical Intermediates and Biologically Active Compounds

The tetrahydropyran (B127337) ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding. The incorporation of small, three-dimensional motifs like substituted oxanes is a common strategy to explore new chemical space and improve drug-like properties. nih.govnih.gov For example, oxetanes, a related class of cyclic ethers, are increasingly used as isosteres for carbonyl and gem-dimethyl groups to enhance aqueous solubility and metabolic stability in drug candidates. nih.govresearchgate.net

Despite the general importance of this class of compounds, no specific examples of this compound being used as an intermediate in the synthesis of pharmaceuticals or other biologically active compounds were found in the reviewed literature.

Precursors for the Development of Advanced Materials and Specialty Polymers

Alcohols and cyclic ethers can be employed as monomers or modifying agents in polymer synthesis. The structure of the monomer can influence the properties of the resulting polymer, such as thermal stability, solubility, and mechanical strength.

There is, however, no available data to suggest that this compound is used as a precursor for advanced materials or specialty polymers. The scientific literature does not currently document its role in this field.

Design and Synthesis of Novel Oxane-Containing Molecular Scaffolds and Frameworks

The development of novel molecular scaffolds is a cornerstone of modern drug discovery and materials science. Highly substituted tetrahydropyrans can be prepared through various synthetic methods, including metal-assisted dipolar cycloaddition reactions, to create diverse and complex molecular architectures. rsc.org These scaffolds can then be further functionalized to generate libraries of compounds for screening.

While general methods for the synthesis of substituted tetrahydropyrans exist, there is no specific mention of this compound as a starting material for the design and synthesis of new oxane-containing molecular scaffolds or frameworks.

Q & A

Q. What analytical techniques are used to characterize this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) for structural elucidation, High-Performance Liquid Chromatography (HPLC) with methanol-containing mobile phases (experimentally designed for retention behavior ), and mass spectrometry for molecular weight confirmation. Methanol is critical in sample preparation for solubility and spectral clarity .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in acid-catalyzed cyclization?

  • Answer : Use Design of Experiments (DOE) to model interactions between variables like catalyst concentration (e.g., BF₃·Et₂O), temperature, and solvent polarity. Response surface methodology (RSM) can identify optimal conditions while minimizing side reactions .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

  • Answer : Apply iterative validation:
  • Cross-check with X-ray crystallography or IR spectroscopy.
  • Use computational tools (DFT) to simulate spectra and compare with experimental data .
  • Re-examine sample purity and solvent effects, as methanol traces can shift peaks .

Q. What safety protocols are critical for handling this compound?

  • Answer :
  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Waste disposal : Segregate organic waste and use licensed disposal services, per guidelines for structurally similar alcohols .

Q. What novel applications could this compound have in materials science?

  • Answer : Explore its amphiphilic properties for:
  • Surfactant roles : Stabilize nanoparticles or emulsions, akin to 2-(2,6,8-trimethylnonan-4-yloxy)ethanol .
  • Drug delivery : Enhance solubility of hydrophobic APIs via micelle formation.

Q. How can biocatalysis improve the sustainability of synthesizing this compound?

  • Answer :
  • Screen enzymes (e.g., lipases, esterases) for regioselective hydroxylation or ester hydrolysis.
  • Replace traditional solvents with ionic liquids or supercritical CO₂, as proposed for green synthesis of related methanol derivatives .

Q. What computational tools predict the compound’s stability under varying pH and temperature?

  • Answer :
  • Molecular dynamics simulations : Model degradation pathways.
  • PubChem/NIST data : Validate thermodynamic parameters (e.g., Gibbs free energy) .

Methodological Notes

  • Data Validation : Cross-reference experimental results with PubChem/NIST entries to ensure consistency .
  • Open Science : Adhere to FAIR principles for data sharing, balancing transparency with ethical handling of sensitive methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.